molecular formula C12H10N4O B13578805 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole

5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole

Cat. No.: B13578805
M. Wt: 226.23 g/mol
InChI Key: DWKQCUCNWWQDRZ-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine is a heterocyclic compound that features both pyrazole and oxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable catalysts, solvents, and temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Phenyl-1H-pyrazol-1-yl)phenylamine
  • 3-(4-Methyl-1H-pyrazol-1-yl)phenylamine
  • 3-(4-Chloro-1H-pyrazol-1-yl)phenylamine

Uniqueness

3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine is unique due to the presence of both pyrazole and oxazole rings, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-pyrazol-1-ylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H10N4O/c13-12-8-11(15-17-12)9-2-4-10(5-3-9)16-7-1-6-14-16/h1-8H,13H2

InChI Key

DWKQCUCNWWQDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

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